molecular formula C24H26N2O6S2 B2595800 2,4-DIETHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE CAS No. 307340-67-6

2,4-DIETHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2595800
CAS No.: 307340-67-6
M. Wt: 502.6
InChI Key: YHZWLIWVDYGURP-UHFFFAOYSA-N
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Description

The compound 2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate is a structurally complex molecule featuring:

  • A thiophene core substituted with diethyl carboxylate groups at positions 2 and 4, a methyl group at position 3, and a sulfanyl acetamido group at position 5.
  • A quinoline moiety (7-methoxy-4-methylquinolin-2-yl) linked via a thioether bond to the thiophene.

The methoxy group at position 7 of the quinoline likely contributes to electronic modulation, while the thioether linkage offers stability compared to sulfonamides or disulfides .

Properties

IUPAC Name

diethyl 5-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S2/c1-6-31-23(28)20-14(4)21(24(29)32-7-2)34-22(20)26-18(27)12-33-19-10-13(3)16-9-8-15(30-5)11-17(16)25-19/h8-11H,6-7,12H2,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZWLIWVDYGURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the methoxy and methyl groups: These groups can be introduced via methylation reactions using reagents like methyl iodide.

    Formation of the thiophene ring: This can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Coupling of the quinoline and thiophene moieties: This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinoline moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of bacterial cell membranes. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound is compared to analogs such as ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate (, ZINC6159205) and derivatives from and .

Table 1: Structural and Functional Comparison
Compound Name Quinoline Substituents Thiophene Substituents Ester Groups Key Features
Target Compound 7-Methoxy, 4-methyl 3-Methyl, 5-sulfanyl acetamido 2,4-Diethyl carboxylate Enhanced lipophilicity; electron-donating methoxy group improves stability
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate 4-Methyl 4-Chlorophenyl, 3-carboxylate 3-Ethyl carboxylate Chlorophenyl increases steric bulk; lower solubility in polar solvents
3-[(4-{[bis(ethylthio)methylene]sulfamoyl}phenyl)amino]propanoic acid () N/A Sulfamoylphenyl substituent Carboxylic acid Higher polarity due to free acid; potential for ionic interactions
2-(4-CHLOROPHENYL)-3-[(4-METHYLPHENYL)SULFANYL]-4-QUINOLINECARBOXYLIC ACID () 4-Methyl, 2-chlorophenyl N/A Carboxylic acid Dual halogen and sulfur moieties; possible antimicrobial activity

Substituent Effects on Physicochemical Properties

  • 4-Methylquinoline (as in ) offers steric hindrance but lacks the electronic modulation provided by methoxy.
  • Thiophene Functionalization: Diethyl carboxylates (target) vs. mono-ethyl carboxylates (): The diethyl esters likely increase lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility. Chlorophenyl vs. Methyl: The 4-chlorophenyl group in ’s compound introduces a halogen bond donor, which may improve target binding but reduce metabolic stability .

Stability and Reactivity

  • Thioether Linkage : More stable than sulfonamides () or disulfides, reducing oxidative degradation .
  • Ester Hydrolysis : Diethyl esters may hydrolyze slower than methyl esters, prolonging bioavailability in vivo.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that may contribute to its biological activity:

  • Thienyl moiety : The thiophene ring may enhance electron delocalization, impacting reactivity.
  • Quinoline derivative : Known for various biological activities, including antibacterial and anticancer effects.
  • Amide linkage : Often associated with enhanced bioactivity in pharmaceutical compounds.

Molecular Formula

The molecular formula of the compound is C18H22N2O5SC_{18}H_{22}N_2O_5S.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of quinoline and thiophene have shown effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.21 µM
Compound BP. aeruginosa0.15 µM
2,4-DIETHYL...TBDTBD

Anticancer Activity

Research indicates that compounds containing quinoline and thiophene rings can inhibit cancer cell proliferation. For example, a study on similar compounds found that they induced apoptosis in human cancer cell lines.

Case Study: Apoptosis Induction

In vitro studies on human breast cancer cells treated with quinoline derivatives revealed:

  • Increased expression of pro-apoptotic markers.
  • Decreased viability in a dose-dependent manner.

Anti-inflammatory Properties

Compounds similar to the one have been noted for their anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

The anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory pathways.

Synthesis and Evaluation

A synthesis pathway for 2,4-DIETHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has been established involving:

  • Formation of the thiophene scaffold.
  • Introduction of the quinoline moiety via a nucleophilic substitution reaction.
  • Final assembly through amide bond formation.

Pharmacokinetics

Pharmacokinetic studies are crucial to understanding the bioavailability and metabolic stability of the compound:

ParameterValue
Half-lifeTBD
BioavailabilityTBD
MetabolismHepatic

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